
1-(2-Chlorobenzoyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-chlorobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzoyl)-3-methylpiperidine can be synthesized through several methods. One common approach involves the acylation of 3-methylpiperidine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzoyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo oxidation to yield corresponding carboxylic acids or ketones, reduction to produce alcohols or amines, and substitution reactions to generate various functionalized piperidines .
Biology
- Biological Activity : Research indicates that 1-(2-Chlorobenzoyl)-3-methylpiperidine exhibits potential antimicrobial and antifungal properties. Its unique structure allows it to interact with specific molecular targets, possibly modulating enzyme or receptor activities involved in various biological pathways .
- Cancer Therapy : Recent studies have explored the compound's anticancer potential. For instance, derivatives of piperidine have shown cytotoxic effects in cancer cell lines, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy against tumors .
Medicine
- Drug Development : The compound is being investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents aimed at treating diseases such as cancer and neurodegenerative disorders. Its ability to inhibit key enzymes like acetylcholinesterase suggests possible applications in Alzheimer’s disease therapy .
- Therapeutic Mechanisms : The mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction is crucial for developing drugs that target specific pathways associated with disease states .
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. This suggests that structural modifications can enhance anticancer properties .
- Alzheimer's Disease Research : In vitro studies indicated that compounds similar to this compound effectively inhibited acetylcholinesterase activity, which is critical for developing treatments aimed at cognitive decline associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)piperidine: Lacks the methyl group on the piperidine ring.
1-(2-Chlorobenzoyl)-4-methylpiperidine: Methyl group is positioned differently on the piperidine ring.
1-(2-Chlorobenzoyl)-3-ethylpiperidine: Ethyl group instead of a methyl group.
Uniqueness: 1-(2-Chlorobenzoyl)-3-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzoyl group and the methyl group on the piperidine ring provides distinct properties that can be advantageous in various applications .
Biological Activity
1-(2-Chlorobenzoyl)-3-methylpiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a chlorobenzoyl group at the 1-position and a methyl group at the 3-position. Its molecular formula is C12H12ClN, which indicates the presence of chlorine, carbon, hydrogen, and nitrogen atoms. The structural characteristics contribute to its unique reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Preliminary studies suggest effectiveness against certain fungal strains.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in pain management and inflammatory diseases.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity through competitive inhibition or receptor binding, although detailed mechanisms remain to be fully elucidated.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound. Below are key findings summarized from various research articles:
Detailed Research Findings
- Antimicrobial Studies : In vitro assays indicated that this compound exhibited bactericidal effects against several pathogenic strains. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions.
- Anti-inflammatory Research : In animal models, the compound was shown to inhibit cyclooxygenase (COX) enzymes selectively, leading to decreased production of pro-inflammatory mediators. This suggests potential as a non-steroidal anti-inflammatory drug (NSAID).
- Cancer Research : Preliminary data indicate that derivatives of piperidine compounds, including this compound, may have anticancer properties. Studies demonstrated inhibition of cell proliferation in various cancer cell lines (IC50 values ranging from 19.9 to 75.3 µM) .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10-5-4-8-15(9-10)13(16)11-6-2-3-7-12(11)14/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIZSQDLONVBDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.